Boc-Met-Pro-OH

Description

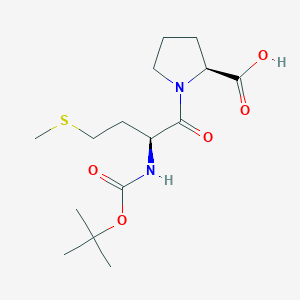

Boc-Met-Pro-OH is a protected dipeptide derivative widely used in peptide synthesis and biochemical research. Its structure consists of:

- Boc (tert-butoxycarbonyl): A protecting group for the amine terminus, removed under acidic conditions (e.g., trifluoroacetic acid).

- Methionine (Met): A sulfur-containing amino acid with a thioether side chain, prone to oxidation but critical for metal binding and hydrophobic interactions.

- Proline (Pro): A cyclic amino acid that restricts peptide backbone flexibility, influencing secondary structure formation.

- Free carboxylic acid (-OH): Enables further coupling in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAFPKEPIVJKM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474544 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116939-85-6 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Carbodiimide-Mediated Coupling

Reagents :

-

Boc-Met-OH (1.2 mmol), H-Pro-OH (1.0 mmol), DCC (1.2 mmol), HOBt (1.2 mmol)

Procedure :

Key Data:

Microwave-Assisted Solvent-Free Synthesis

Reagents :

-

Boc-Met-OH (1.2 mmol), H-Pro-OH (1.0 mmol), DIC (1.2 mmol), HONB (1.2 mmol), DIEA (3.0 mmol)

Procedure :

Ionic Liquid-Mediated Synthesis

Reagents :

-

Boc-Met-OH (1.0 mmol), H-Pro-OH (1.0 mmol), [emim][OH] (1.2 mmol)

Procedure :

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Reaction Time | 6 h |

| Miscibility | Immiscible in ether |

| Characterization | IR, Elemental Analysis |

Comparative Analysis of Methods

Yield and Efficiency

Side Reactions and Mitigation

-

DCU Precipitation : Filtration required in DCC-based methods.

-

Oxidation of Methionine : Conduct reactions under nitrogen to prevent sulfoxide formation.

Experimental Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Boc-Met-Pro-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other solvents.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-Met-Pro-OH is widely utilized in solid-phase peptide synthesis (SPPS), where its protective group allows for stepwise addition of amino acids to form longer peptide chains. The Boc group can be easily removed under acidic conditions, facilitating the release of the synthesized peptide.

Case Study: Dipeptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing dipeptides using room-temperature ionic liquids derived from Boc-protected amino acids. The resulting ionic liquids exhibited high reactivity and selectivity, making them suitable for various coupling reactions in peptide synthesis .

Organic Synthesis

The compound has shown potential as a multifunctional reactant in organic synthesis. Its ability to form stable intermediates enables the development of complex organic molecules.

Case Study: Active Ester Reactions

Research indicates that Boc-Met-OPht (a derivative) serves as an effective substrate for photoredox catalysis, yielding high product yields when coupled with other reagents under visible light . This highlights the versatility of Boc-protected amino acids in modern synthetic methodologies.

Ionic Liquids Development

This compound has been integrated into the development of ionic liquids, which are solvents with unique properties beneficial for chemical reactions. The preparation of these ionic liquids from Boc-protected amino acids has opened new avenues for their application in organic synthesis and catalysis .

Avoiding Side Reactions

In peptide synthesis, particularly involving methionine, this compound aids in minimizing side reactions such as oxidation and alkylation during the cleavage step from the resin. Adjustments in cleavage conditions using Boc-protected methionine have shown to significantly reduce these by-products, enhancing overall yield and purity .

Bioconjugation Applications

The use of this compound extends to bioconjugation techniques where it can be employed to attach peptides to various biomolecules or surfaces, enhancing their functionality in therapeutic applications.

Properties and Reactivity

The physical properties of this compound contribute to its effectiveness:

Mechanism of Action

The mechanism of action of Boc-Met-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation . The methionine and proline residues contribute to the structural and functional properties of the resulting peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Boc-Met-Pro-OH with structurally or functionally analogous compounds is provided below, supported by molecular data and research findings.

Table 1: Structural and Functional Comparison

Key Comparison Points

Protecting Group Strategy :

- Boc is acid-labile, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile. Boc is preferred for acid-stable sequences, whereas Fmoc is used in stepwise SPPS to avoid repeated acid exposure .

Amino Acid Side Chains: this compound vs. Boc-Phe-OH ():

- Methionine’s thioether offers redox sensitivity, while phenylalanine’s aromatic side chain enhances hydrophobicity and π-π stacking.

Oxidation State :

- This compound vs. Boc-Met(O)-OH :

- Methionine sulfoxide in Boc-Met(O)-OH increases polarity and stability but eliminates thioether reactivity, limiting its use in metal-binding applications .

Stereochemical Impact :

- This compound vs. Boc-D-Pro-OH :

- D-Pro disrupts α-helix and β-sheet formation, making it valuable for studying chiral recognition in enzymes .

Structural Modifications :

- This compound vs. Boc-α-(1-naphthylmethyl)-DL-Pro-OH :

- The naphthylmethyl group introduces steric hindrance, mimicking bulky residues in bioactive peptides (e.g., enzyme inhibitors) .

Biological Activity

Boc-Met-Pro-OH, a protected form of the dipeptide consisting of methionine (Met) and proline (Pro), is utilized in various biochemical applications, particularly in peptide synthesis and drug development. This article explores the biological activity, synthesis methods, and relevant research findings concerning this compound.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of methionine. This modification enhances the stability and solubility of the compound, making it suitable for various synthetic applications. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the stepwise addition of amino acids. Key methods include:

- Stepwise Coupling : Using coupling reagents such as HATU or PyBOP to facilitate the formation of peptide bonds.

- Deprotection : Removal of the Boc group using acid treatment (e.g., 4 M HCl in dioxane) to yield active peptides.

Peptide Hormones and Neurotransmitters

Research indicates that dipeptides like this compound can exhibit biological activities similar to those of larger peptides. For instance, studies have shown that certain dipeptides can act as agonists or antagonists at specific receptors, influencing physiological processes such as pain modulation and neurotransmission .

Antioxidant Properties

Some studies suggest that methionine-containing peptides may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems. This activity is particularly relevant in neuroprotective contexts where oxidative damage is a concern .

Case Studies

-

Neurokinin-1 Receptor Antagonism :

A study on bifunctional peptides demonstrated that sequences including proline significantly influenced antagonistic activity at neurokinin-1 receptors. The incorporation of this compound into these sequences enhanced their efficacy . -

Synthesis and Evaluation :

A recent evaluation of various Boc-protected amino acids, including this compound, highlighted their effectiveness in solid-phase peptide synthesis. The results indicated that these compounds could be efficiently coupled with other amino acids to produce bioactive peptides with potential therapeutic applications .

Research Findings

A summary of key findings related to this compound includes:

Q & A

Q. How to design in vivo studies tracking this compound’s biodistribution using radiolabeling?

- Methodological Answer :

- Labeling : Incorporate -methionine via SPPS. Confirm specific activity via scintillation counting.

- Imaging : Use PET/CT with -chelated derivatives.

- Tissue analysis : Quantify radioactivity in organs via gamma counter and autoradiography .

Tables for Key Data

| Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (254 nm) | ≥95% (area under curve) |

| Molecular Weight | ESI-MS | ±0.5 Da of theoretical |

| Conformational Stability | CD Spectroscopy (190–260 nm) | α-helix minima at 208/222 nm |

| Thermal Decomposition | TGA | Onset >150°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.